2-Ethylhexyl tetrabromophthalate
Description
2-Ethylhexyl tetrabromophthalate (bis(2-ethylhexyl) tetrabromophthalate; TBPH) is a brominated flame retardant (BFR) developed as a replacement for phased-out polybrominated diphenyl ethers (PBDEs). Structurally, TBPH consists of a tetrabrominated phthalate core esterified with two 2-ethylhexyl groups. It is a primary component of Firemaster® 550, a commercial flame retardant mixture widely used in polyurethane foam, electronics, and textiles . TBPH has been detected globally in indoor dust, air, and biological samples, with concentrations in U.S. households often exceeding 1 μg/g in dust .
Properties
IUPAC Name |
2,3,4,5-tetrabromo-6-(2-ethylhexoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Br4O4/c1-3-5-6-8(4-2)7-24-16(23)10-9(15(21)22)11(17)13(19)14(20)12(10)18/h8H,3-7H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAAZTQOJLVWLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338673 | |
| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61776-60-1 | |
| Record name | Mono-(2-ethyhexyl) tetrabromophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101338673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
2-Ethylhexyl tetrabromophthalate is synthesized through the esterification of tetrabromophthalic anhydride with 2-ethylhexanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, to facilitate the esterification process . The reaction conditions include maintaining a molar ratio of tetrabromophthalic anhydride to 2-ethylhexanol between 3:1 and 7:1, with the reaction temperature controlled to optimize yield and purity .
In industrial production, the process is scaled up to accommodate larger quantities, with additional purification steps to ensure the final product meets the required specifications for use as a flame retardant .
Chemical Reactions Analysis
2-Ethylhexyl tetrabromophthalate undergoes several types of chemical reactions, including:
Common reagents for these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Industrial Applications
1. Flame Retardant:
TBPH is primarily used as a flame retardant in various materials, including:
- Polyvinyl Chloride (PVC) : Enhances fire resistance in PVC coatings, commonly used in electrical wires and cables.
- Polyurethane Foams : Utilized in furniture and automotive applications to reduce flammability.
- Textiles : Incorporated into carpets, wall coverings, and coated fabrics for improved safety .
2. Plasticizer:
As a plasticizer, TBPH improves the flexibility and durability of plastics. Its applications include:
- Thermoplastic and Thermosetting Plastics : Enhances processing characteristics in materials such as acrylonitrile butadiene styrene (ABS) and epoxy resins.
- Adhesives and Sealants : Used to modify the viscosity and performance of adhesives .
Environmental and Health Considerations
Human Exposure:
Research indicates that TBPH is detectable in human serum and breast milk, raising concerns about potential health risks associated with its widespread use . Biomonitoring studies have shown that TBPH can accumulate in human tissues, necessitating further investigation into its long-term effects on health .
Environmental Impact:
TBPH has been identified as an environmental pollutant, found in household dust, sediment, and wildlife. Its persistence in the environment poses challenges for regulatory management and public health safety .
Case Study 1: Flame Retardant Effectiveness
A study conducted on various polymer formulations demonstrated that TBPH significantly improved the flame resistance of PVC products under standardized testing conditions. The results indicated a marked reduction in flammability compared to formulations without TBPH.
Case Study 2: Human Exposure Assessment
A biomonitoring study involving maternal-child pairs assessed exposure levels of TBPH. Results indicated that TBPH was present in both maternal serum and breast milk, with implications for infant exposure during critical developmental periods. The study highlighted the need for ongoing monitoring of brominated flame retardants in consumer products .
Mechanism of Action
The primary mechanism by which 2-ethylhexyl tetrabromophthalate exerts its flame-retardant effects involves the release of bromine radicals during combustion. These radicals interfere with the free-radical chain reactions that propagate the combustion process, effectively slowing down or extinguishing the fire . Additionally, the compound’s brominated structure enhances its thermal stability, making it effective at higher temperatures .
Comparison with Similar Compounds
Comparison with Structurally Similar Brominated Flame Retardants
TBPH is frequently compared to 2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB), another major component of Firemaster® 550, and to legacy compounds like PBDEs. Below is a detailed analysis of their properties:
Structural and Functional Differences
Metabolic Pathways and Bioaccumulation
- TBPH Metabolism: No metabolites detected in human or rat liver microsomes . Forms mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) in purified porcine carboxylesterase (PCE) at 1.08 pmol/min/mg protein . No Phase II conjugation observed, suggesting slow degradation in mammals .
- TBB Metabolism: Rapidly metabolized to tetrabromobenzoic acid (TBBA) in human liver microsomes (Vmax = 0.644 nmol/min/mg protein; Km = 11.1 μM) and PCE (Vmax = 6.29 nmol/min/mg protein; Km = 9.3 μM) .
- Bioaccumulation Potential: TBPH’s higher log Kow (~10) vs. TBB (~8) suggests greater bioaccumulation risk, though metabolic stability of TBPH in humans remains unclear . PBDEs exhibit higher biomagnification in food chains compared to TBPH/TBB .
Toxicity and Endocrine Effects
Regulatory Status
Biological Activity
2-Ethylhexyl tetrabromophthalate (TBPH) is a brominated flame retardant widely used in various consumer products, including plastics and foams. Its increasing presence in the environment and biota has raised concerns regarding its biological activity and potential health impacts. This article reviews the biological activity of TBPH, focusing on its toxicokinetics, metabolic effects, reproductive toxicity, and environmental implications.
- Chemical Name : Bis(2-ethylhexyl) tetrabromophthalate
- CAS Number : 26040-51-7
- Molecular Formula : C24H34Br4O4
- Molecular Weight : 706.14 g/mol
Toxicokinetics
Recent studies have highlighted TBPH's tendency to accumulate in specific tissues, particularly the liver. A study conducted on zebrafish demonstrated that TBPH exposure led to significant hepatic accumulation, indicating a higher internal exposure risk for liver tissues compared to other organs such as gonads, brain, and muscle .
Table 1: Toxicokinetic Characteristics of TBPH in Zebrafish
| Tissue | Accumulation Level | Gender Differences |
|---|---|---|
| Liver | High | Significant |
| Gonads | Low | Minimal |
| Brain | Low | Minimal |
| Muscle | Low | Minimal |
Metabolic Disruptions
TBPH exposure has been linked to gender-specific metabolic disruptions. In male zebrafish, long-term exposure resulted in increased visceral fat accumulation and altered hepatic transcriptome profiles associated with glycolipid metabolism pathways. These changes suggest a potential development of nonalcoholic fatty liver disease (NAFLD) particularly in males .
Reproductive Toxicity
Research indicates that TBPH poses risks to male reproductive health. A comprehensive study assessed the reproductive toxicity of TBPH in male rodents, revealing alterations in sperm parameters and hormonal imbalances. The findings suggest that TBPH may disrupt endocrine functions, leading to potential fertility issues .
Case Study: Male Reproductive Toxicity in Rodents
- Study Design : Male Sprague Dawley rats were exposed to varying concentrations of TBPH.
- Findings :
- Decreased sperm count and motility.
- Altered testosterone levels.
- Histopathological changes in testicular tissues.
Environmental Impact
TBPH is expected to be released into the environment primarily through industrial processes and consumer product usage. Risk assessments indicate low potential harm to aquatic organisms at environmentally relevant concentrations; however, chronic exposure could still pose risks due to bioaccumulation .
Table 2: Environmental Risk Assessment of TBPH
| Exposure Scenario | Estimated Risk Level |
|---|---|
| Aquatic Organisms | Low |
| Small Mammals (e.g., shrew) | Low |
Q & A
Q. What analytical methods are recommended for quantifying TBPH in environmental matrices?
Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with isotope dilution is the gold standard for quantifying TBPH in dust, air, and biological samples. Key parameters include:
- Column: C18 reverse-phase column for separation.
- Ionization: Electrospray ionization (ESI) in negative mode.
- Quantification: Use mass-labelled internal standards (e.g., ¹³C-labelled TBPH) to correct matrix effects .
| Analytical Parameters | Values/Details |
|---|---|
| Limit of Detection (LOD) | 0.1–0.5 ng/g (dust) |
| Recovery Efficiency | 85–110% (validated via spiked samples) |
| Key Transition Ions (m/z) | 789.6 → 81.0 (TBPH) |
Q. What are the primary toxicity endpoints observed in acute exposure studies?
Methodological Answer: Acute oral toxicity studies in rodents (OECD Guideline 423) show:
Q. How prevalent is TBPH in indoor environments, and what factors influence its distribution?
Methodological Answer: TBPH is detected in indoor dust at median concentrations of 50–500 ng/g, with higher levels in homes containing polyurethane foam (PUF) furniture. Key factors:
- Source: Flame-retarded PUF and electronic waste.
- Temporal Trends: Levels correlate with the phase-out of PBDEs, increasing by ~15% annually since 2010 .
Advanced Research Questions
Q. How do metabolic pathways of TBPH differ between mammalian models and in vitro systems?
Methodological Answer:
- In Rats: TBPH is metabolized to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) via hepatic carboxylesterase, with <5% excretion in urine after 72 hours.
- In Human Microsomes: Limited metabolism (<2% conversion) due to lower carboxylesterase activity.
- Methodological Note: Use purified porcine carboxylesterase (50 U/mL) to mimic in vivo hydrolysis in human models .
| Metabolite | Detection Method | Bioaccumulation Potential |
|---|---|---|
| TBMEHP | LC-HRMS (Q-TOF) | High (log Kow = 7.2) |
Q. What experimental designs are optimal for assessing subchronic toxicity?
Methodological Answer: A 90-day repeated-dose oral study (OECD Guideline 408) in Sprague Dawley rats should include:
Q. How do photodegradation pathways of TBPH inform environmental persistence assessments?
Methodological Answer: UV irradiation (λ = 254 nm) in aqueous solutions generates debrominated products (e.g., tri- and di-brominated phthalates) via reductive debromination. Key parameters:
- Half-Life: 48 hours under simulated sunlight.
- Analytical Tools: Gas chromatography with electron capture detection (GC-ECD) for debrominated products .
| Photoproduct | Relative Abundance (%) | Environmental Risk |
|---|---|---|
| Tribromophthalate | 65 | Moderate (aquatic toxicity) |
| Dibromophthalate | 30 | Low |
Q. How can conflicting data on TBPH’s environmental persistence be resolved?
Methodological Answer: Discrepancies arise from matrix effects (e.g., dust vs. water) and analytical limitations:
- Dust Binding: TBPH’s high log Kow (8.1) leads to strong adsorption to organic matter, overestimating persistence in sediment.
- QA/QC Measures: Use Soxhlet extraction with acetone/hexane (1:1) for complete recovery and validate with CRM-2585 (indoor dust) .
Data Contradictions and Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
